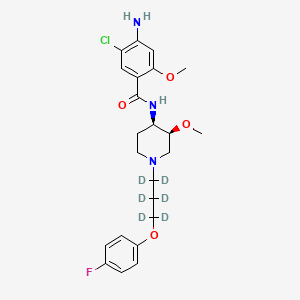
Cisapride-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cisapride-d6 is a deuterated form of cisapride, a gastroprokinetic agent that enhances motility in the upper gastrointestinal tract. It is primarily used as an internal standard for the quantification of cisapride in various analytical applications . The deuterium atoms in this compound replace hydrogen atoms, making it useful in mass spectrometry due to its distinct mass difference from the non-deuterated form .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cisapride-d6 involves the incorporation of deuterium atoms into the cisapride molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the precursor molecule are replaced with deuterium atoms under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The synthesized compound is then subjected to rigorous quality control measures to confirm its isotopic purity and chemical integrity .
Chemical Reactions Analysis
Types of Reactions
Cisapride-d6, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Ferric chloride is commonly used as an oxidizing agent.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound with ferric chloride results in oxidized derivatives with altered functional groups .
Scientific Research Applications
Cisapride-d6 is widely used in scientific research due to its unique properties. Some of its applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of cisapride.
Pharmacokinetics: Employed in studies to understand the pharmacokinetic properties of cisapride by providing a stable isotopic reference.
Drug Development: Utilized in the development and validation of analytical methods for cisapride and related compounds.
Biomedical Research: Helps in studying the metabolism and distribution of cisapride in biological systems.
Mechanism of Action
Cisapride-d6 exerts its effects by acting as a selective serotonin receptor agonist, specifically targeting the 5-HT4 receptor subtype . This activation leads to the release of acetylcholine in the enteric nervous system, which enhances gastrointestinal motility . The deuterated form, this compound, retains the same mechanism of action as the non-deuterated cisapride but is primarily used for analytical purposes .
Comparison with Similar Compounds
Similar Compounds
Cisapride: The non-deuterated form of Cisapride-d6, used for similar gastrointestinal applications.
Metoclopramide: Another gastroprokinetic agent that enhances gastrointestinal motility but has a different mechanism of action.
Domperidone: A dopamine receptor antagonist used to treat similar gastrointestinal disorders.
Uniqueness
This compound is unique due to its deuterium content, which makes it particularly valuable in analytical applications. The presence of deuterium atoms allows for precise quantification and differentiation from non-deuterated cisapride in mass spectrometry . This isotopic labeling provides a distinct advantage in pharmacokinetic and metabolic studies .
Properties
Molecular Formula |
C23H29ClFN3O4 |
|---|---|
Molecular Weight |
472.0 g/mol |
IUPAC Name |
4-amino-5-chloro-N-[(3S,4R)-1-[1,1,2,2,3,3-hexadeuterio-3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C23H29ClFN3O4/c1-30-21-13-19(26)18(24)12-17(21)23(29)27-20-8-10-28(14-22(20)31-2)9-3-11-32-16-6-4-15(25)5-7-16/h4-7,12-13,20,22H,3,8-11,14,26H2,1-2H3,(H,27,29)/t20-,22+/m1/s1/i3D2,9D2,11D2 |
InChI Key |
DCSUBABJRXZOMT-MHEDFIFKSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N1CC[C@H]([C@H](C1)OC)NC(=O)C2=CC(=C(C=C2OC)N)Cl)C([2H])([2H])OC3=CC=C(C=C3)F |
Canonical SMILES |
COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


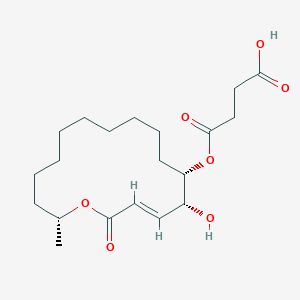
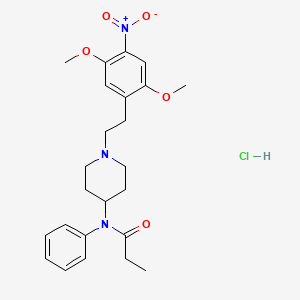
![[5-[2-[3-(3-Amino-1-hydroxy-3-oxopropyl)-18-(hexadecanoylamino)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate](/img/structure/B10819033.png)
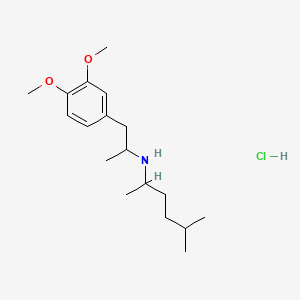
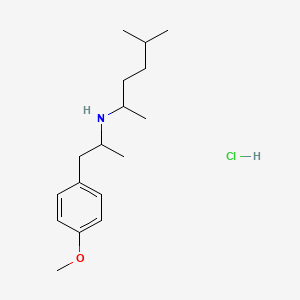
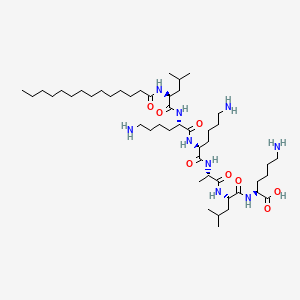
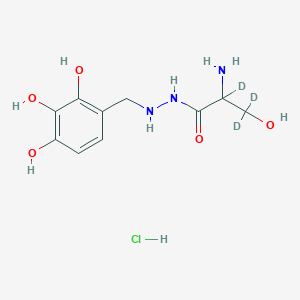

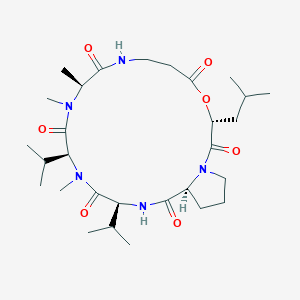
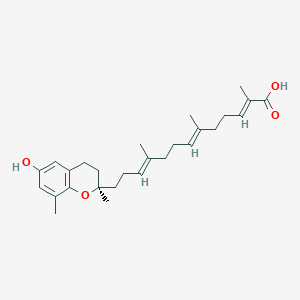
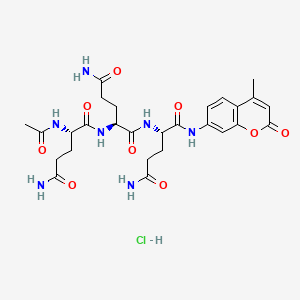
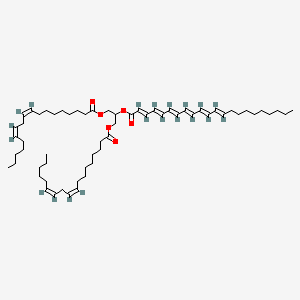
![2-[4-[2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid](/img/structure/B10819104.png)

